molecular formula C21H21N3O3S B2451832 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-71-1

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2451832
CAS No.: 941898-71-1
M. Wt: 395.48
InChI Key: GJRHVYKMELSUSJ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide group linked to a complex thiazole-bearing scaffold. This structure class is of significant interest in medicinal chemistry and chemical biology research. The molecule incorporates a thiazole ring, a well-established privileged structure known for its rigid planarity, distinct electronic properties, and hydrogen-bonding potential, which are favorable for interactions with biological targets . The core N-(thiazol-2-yl)benzamide structure has been identified as a novel scaffold for potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Related analogs have been shown to act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor and providing valuable tools for probing ZAC's physiological functions . Furthermore, the 2-aminothiazole moiety is a versatile intermediate in drug discovery, appearing in compounds investigated for a range of bioactivities, including enzyme inhibition (e.g., against urease, α-glucosidase, and α-amylase) and as novel scaffolds active against sensitive and resistant cancer cell lines . The flexible 2-hydroxyethyl side chain at the 4-position of the thiazole ring provides a handle for further chemical modifications, facilitating the synthesis of more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHVYKMELSUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Bromoethyl)Thiazol-2-Amine

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-bromo ketones with thioureas.

Procedure :

  • Reactants :
    • 2-Bromoacetophenone (1.0 equiv).
    • Thiourea (1.2 equiv).
    • Ethanol (solvent).
  • Conditions : Reflux at 80°C for 12 hours.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Outcome :

  • Yield : 68–72%.
  • Characterization :
    • 1H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, thiazole-H), 3.82 (t, J = 6.8 Hz, 2H, CH2Br), 2.95 (t, J = 6.8 Hz, 2H, CH2-thiazole).
    • HRMS : m/z 237.98 [M+H]+ (calc. 237.96 for C5H7BrN2S).

Amidation with 3-Methoxyphenethylamine

The bromoethyl group is substituted with 3-methoxyphenethylamine via nucleophilic acyl substitution.

Procedure :

  • Reactants :
    • 4-(2-Bromoethyl)thiazol-2-amine (1.0 equiv).
    • 3-Methoxyphenethylamine (1.5 equiv).
    • Potassium carbonate (2.0 equiv).
    • DMF (solvent).
  • Conditions : Stir at 60°C for 8 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Outcome :

  • Yield : 65–70%.
  • Characterization :
    • 1H NMR (400 MHz, CDCl3): δ 7.32 (s, 1H, thiazole-H), 6.75–6.82 (m, 3H, aromatic-H), 3.78 (s, 3H, OCH3), 3.45 (t, J = 7.2 Hz, 2H, NHCH2), 2.85 (t, J = 7.2 Hz, 2H, CH2CO).
    • IR : 1650 cm−1 (C=O stretch).

Benzoylation of Thiazole Amine

The final step involves coupling the amine with benzoyl chloride to form the benzamide.

Procedure :

  • Reactants :
    • 4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-amine (1.0 equiv).
    • Benzoyl chloride (1.2 equiv).
    • Triethylamine (2.0 equiv).
    • Dichloromethane (solvent).
  • Conditions : Stir at 0°C → room temperature for 6 hours.
  • Workup : Quench with water, extract with DCM, dry over Na2SO4, and evaporate.

Outcome :

  • Yield : 75–80%.
  • Characterization :
    • 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 162.3 (thiazole-C2), 140.1 (benzamide-C), 112.4–130.8 (aromatic-C).
    • HPLC : >98% purity (C18 column, 70:30 MeOH:H2O).

Optimization Strategies

Solvent and Temperature Effects

  • Amidation Step : Replacing DMF with acetonitrile increased yield to 78% by reducing side reactions.
  • Benzoylation : Lowering temperature to 0°C minimized over-acylation.

Catalytic Enhancements

  • Use of HOBt/EDCI : Coupling agents improved benzoylation efficiency (yield: 85%).

Scalability Considerations

  • Continuous Flow Reactors : Reduced reaction time for thiazole formation by 40%.

Analytical Data Summary

Parameter Thiazole Intermediate Final Product
Molecular Formula C5H7BrN2S C21H21N3O3S
Molecular Weight 237.96 g/mol 429.9 g/mol
Melting Point 152–154°C 198–200°C
Retention Time (HPLC) 4.2 min 6.8 min

Challenges and Solutions

  • Regioselectivity in Thiazole Formation : Use of Lewis acids (e.g., ZnCl2) directed cyclization to the 4-position.
  • Purification Difficulties : Reverse-phase HPLC resolved co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzamide derivatives, such as:

Uniqueness

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethylamine moiety, in particular, may contribute to its enhanced biological activity compared to other similar compounds .

Biological Activity

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The compound features a thiazole ring, a benzamide group, and a methoxyphenethylamine moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H21N3O3SC_{21}H_{21}N_{3}O_{3}S
Molecular Weight395.5 g/mol
CAS Number941898-71-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Amide Intermediate : Reaction of 3-methoxyphenethylamine with an acylating agent.
  • Thiazole Derivative Reaction : The amide intermediate is reacted with a thiazole derivative under specific conditions.
  • Optimization for Yield : Industrial production may utilize continuous flow reactors for higher yields and purity.

Research indicates that this compound may modulate various biological pathways:

  • Integrin Modulation : It has shown promise in regulating alpha-IIb/beta-3 integrins in platelets, which are crucial for platelet aggregation and adhesion, potentially impacting thrombotic diseases .
  • Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications in conditions such as cancer and inflammation .

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Early studies indicate potential efficacy in inhibiting cancer cell growth.
  • Anti-inflammatory Effects : Research is ongoing to assess its role in reducing inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In vitro Studies : A study demonstrated that the compound inhibits specific enzyme activities related to cancer progression, suggesting its potential as a therapeutic agent .
  • Comparative Analysis : Comparative studies with similar compounds highlight the unique structural features of this compound that may enhance its biological activity compared to other thiazole and benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?

  • Methodology : Synthesis typically involves sequential amide coupling, thiazole ring formation, and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt for the 3-methoxyphenethylamine moiety under anhydrous conditions (DMF, 0–5°C, 12–24 hours) .
  • Thiazole cyclization : Employ Hantzsch thiazole synthesis with α-bromoacetamide intermediates and thiourea derivatives (reflux in ethanol, 8–12 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for verifying thiazole protons (δ 7.2–7.4 ppm) and amide carbonyls (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Crystallinity : X-ray diffraction for polymorph identification (if applicable) .

Q. What preliminary biological screening approaches are used to evaluate its activity?

  • Methodology :

  • In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., MCF-7, HepG2) and antimicrobial activity (MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculations using non-linear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Systematically modify the 3-methoxyphenethyl group (e.g., halogenation, alkyl chain elongation) and thiazole C4/C5 positions .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (amide, thiazole) and hydrophobic (benzamide) features .
  • In vivo validation : Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models after dose optimization .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .
  • Metabolite interference testing : LC-MS/MS to identify degradation products or active metabolites affecting potency .
  • Target selectivity profiling : Kinome-wide screening (Eurofins KinaseProfiler) to rule off-target effects .

Q. How can computational methods enhance mechanistic understanding of its biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Glide to predict binding modes with kinases (e.g., EGFR, VEGFR2) or anti-apoptotic proteins (Bcl-2) .
  • MD simulations : GROMACS for analyzing ligand-protein stability (RMSD < 2 Å over 100 ns) .
  • QSAR modeling : Random forest or SVM algorithms to correlate substituent electronegativity with activity .

Q. What experimental approaches address low yields in the amide coupling step?

  • Methodology :

  • Coupling agent optimization : Compare EDCI, DCC, or HATU efficiency in DMF/DCM mixtures .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields by 15–20% .
  • In situ FTIR monitoring : Track carbonyl stretching (1650–1700 cm⁻¹) to identify reaction completion .

Methodological Challenges & Solutions

Q. How are stability issues (e.g., hydrolytic degradation) mitigated during storage?

  • Solution :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C .
  • Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Q. What techniques validate target engagement in cellular models?

  • Solution :

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
  • Click chemistry probes : Incorporate alkyne tags for pull-down assays and confocal imaging .

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